molecular formula C39H27N3 B3109110 4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine CAS No. 170165-85-2

4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine

Cat. No. B3109110
CAS RN: 170165-85-2
M. Wt: 537.6 g/mol
InChI Key: XRTUXVZLHGFVTJ-UHFFFAOYSA-N
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Description

4,4'-(5'-(4-(Pyridin-4-yl)phenyl)-[1,1':3',1''-terphenyl]-4,4''-diyl)dipyridine, or 4,4'-PDP, is a novel organic compound with a wide range of potential applications in science and technology. It is a derivative of pyridine, a heterocyclic aromatic compound, and was first synthesized in the late 1990s. Since then, 4,4'-PDP has been studied extensively and has been found to have many interesting properties.

Scientific Research Applications

Organic Light-Emitting Diodes (OLEDs)

Research on derivatives of terphenyl and pyridine has demonstrated their potential in improving the efficiency of OLEDs. For example, Wang et al. (2018) synthesized novel CBP derivatives incorporating pyridine, which showed high thermal stabilities and improved electroluminescent performance in green OLEDs, suggesting that similar compounds could serve as promising materials for light-emitting applications (Wang et al., 2018). Additionally, Shih et al. (2015) developed m-terphenyl oxadiazole derivatives as electron transporters and exciton blockers for OLEDs, demonstrating high efficiency and low roll-off, indicating that terphenyl derivatives can effectively confine excitons in the emitting layer (Shih et al., 2015).

Polymer Solar Cells

Pyridine-incorporated materials have also been studied for their application in polymer solar cells. Chen et al. (2017) developed novel alcohol-soluble conjugated polymers with pyridine incorporated at the side chains, used as cathode interfacial layers for both conventional and inverted polymer solar cells, resulting in improved power conversion efficiency. This suggests that pyridine-functionalized polymers can enhance device performance through interfacial modification and n-doping of fullerene acceptors (Chen et al., 2017).

properties

IUPAC Name

4-[4-[3,5-bis(4-pyridin-4-ylphenyl)phenyl]phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H27N3/c1-7-31(8-2-28(1)34-13-19-40-20-14-34)37-25-38(32-9-3-29(4-10-32)35-15-21-41-22-16-35)27-39(26-37)33-11-5-30(6-12-33)36-17-23-42-24-18-36/h1-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTUXVZLHGFVTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C5=CC=NC=C5)C6=CC=C(C=C6)C7=CC=NC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201133092
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

170165-85-2
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170165-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 4,4′-[5′-[4-(4-pyridinyl)phenyl][1,1′:3′,1′′-terphenyl]-4,4′′-diyl]bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201133092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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